5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride
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Overview
Description
5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methyl group at the 5-position and a 4-methylphenyl group at the 1-position of the pyrazole ring, with an amine group at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and 4-methylphenylhydrazine. The reaction proceeds under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Pyrazole-4-carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- Ethyl 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the 4-position allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
5-methyl-1-(4-methylphenyl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-8-3-5-10(6-4-8)14-9(2)11(12)7-13-14;/h3-7H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXDLHOXSHFJRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)N)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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